Mycolactone C -

Mycolactone C

Catalog Number: EVT-1578941
CAS Number:
Molecular Formula: C44H70O8
Molecular Weight: 727 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Mycolactone C is a polyketide macrolide produced by the human pathogen Mycobacterium ulcerans, which is responsible for Buruli ulcer. This compound is part of a family of mycolactones that exhibit significant cytotoxic and immunosuppressive properties. Mycolactone C is particularly notable for its structural variations compared to mycolactones A and B, primarily due to the absence of a hydroxyl group at the C12' position of its side chain, which influences its biological activity and pathogenicity.

Source

Mycolactone C is derived from specific strains of Mycobacterium ulcerans, particularly those isolated in Australia. The production of mycolactone C in these strains has been linked to genetic variations that affect the biosynthesis pathways, specifically the lack of the cytochrome P450 mono-oxygenase gene responsible for the late-stage hydroxylation of the side chain . This compound was first characterized through various analytical techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy.

Classification

Mycolactone C belongs to the class of macrolides, which are characterized by a large lactone ring structure. It is classified as a polyketide due to its biosynthetic origin from polyketide synthases. The specific structural features that differentiate mycolactone C from its analogs include its unique side-chain composition and stereochemistry.

Synthesis Analysis

The synthesis of mycolactone C has been achieved through both natural extraction methods and total synthesis approaches. The total synthesis involves several key steps:

  1. Building Blocks: The core structure is synthesized from three key building blocks using asymmetric reactions such as Brown crotylboration and Sharpless asymmetric epoxidation.
  2. Coupling Reactions: The assembly of the core structure employs Negishi cross-coupling reactions to form the mycolactone core.
  3. Final Modifications: The unique side chain is elaborated through modified Suzuki coupling and Yamaguchi acylation reactions, which allow for precise control over stereochemistry and functional groups .

The synthetic approach has been noted for its efficiency, yielding high optical purity and flexibility in producing various stereoisomers.

Molecular Structure Analysis

The molecular structure of mycolactone C can be described as a 12-membered macrolide with a distinct side chain that lacks the hydroxyl group at C12'. Its molecular formula is identified as C22H38O4C_{22}H_{38}O_4, with a molecular weight of approximately 366 g/mol. Structural elucidation has been supported by high-resolution mass spectrometry and two-dimensional nuclear magnetic resonance spectroscopy, confirming the absence of specific functional groups compared to other mycolactones .

Structural Data

  • Molecular Formula: C22H38O4C_{22}H_{38}O_4
  • Molecular Weight: 366 g/mol
  • Key Functional Groups: Macrolide lactone ring, polyketide-derived side chains.
Chemical Reactions Analysis

Mycolactone C undergoes several chemical reactions that are crucial for its biological activity:

  1. Equilibration: Mycolactones A, B, and C can rapidly interconvert under laboratory conditions due to their structural similarities, particularly involving double bond configurations within their lactone rings.
  2. Cytotoxicity Mechanism: Mycolactone C exhibits cytotoxic effects on fibroblast cell lines through mechanisms involving apoptosis and cell cycle arrest. This process has been studied using flow cytometry and fluorescence microscopy to assess cellular responses .
  3. Immunosuppressive Activity: The compound demonstrates significant immunosuppressive properties, inhibiting immune responses in host cells, which contributes to the pathogenicity of Mycobacterium ulcerans .
Mechanism of Action

The mechanism by which mycolactone C exerts its effects involves several key processes:

  1. Cellular Uptake: Mycolactone C enters host cells through passive diffusion due to its lipophilic nature.
  2. Disruption of Cellular Functions: Once inside, it interferes with cellular signaling pathways, leading to apoptosis in fibroblasts and other immune cells.
  3. Inhibition of Cytokine Production: Mycolactone C suppresses the production of pro-inflammatory cytokines, thereby dampening the host immune response against infection .

This multifaceted mechanism underscores its role as a virulence factor in Buruli ulcer pathology.

Physical and Chemical Properties Analysis

The physical and chemical properties of mycolactone C contribute to its functionality:

  • Solubility: Mycolactone C is soluble in organic solvents such as methanol and acetone but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but can undergo isomerization when exposed to light or heat.
  • UV Absorption: Mycolactone C exhibits characteristic UV absorption maxima, aiding in its identification during analytical procedures .

Relevant Data

  • Appearance: Light yellow solid
  • Melting Point: Not explicitly defined; varies based on purity
  • Spectroscopic Data: Characteristic NMR peaks corresponding to functional groups.
Applications

Mycolactone C serves several scientific purposes:

  1. Research Tool: It is used in research studies focusing on cell biology, immunology, and infectious diseases to understand host-pathogen interactions.
  2. Potential Therapeutic Insights: Understanding mycolactones' mechanisms may lead to novel therapeutic strategies against infections caused by Mycobacterium ulcerans.
  3. Structure-Activity Relationship Studies: Mycolactone derivatives are synthesized and tested for their biological activities to explore potential applications in drug development .
Introduction to Mycolactone C

Mycolactone C is a specialized macrolide toxin produced by distinct lineages of Mycobacterium ulcerans, notably those endemic to Australia. As a member of the mycolactone family, it shares core biological functions—including cytotoxicity, immunosuppression, and tissue necrosis—but exhibits distinct structural and functional properties that influence its role in Buruli ulcer pathology. Unlike the globally prevalent mycolactone A/B, mycolactone C serves as a geographic and genetic biomarker for Australian M. ulcerans strains, reflecting localized evolutionary adaptations [3] [5] [9].

Discovery and Taxonomic Context of Mycolactone-Producing Mycobacteria

Mycolactone-producing mycobacteria (MPM) evolved from a common Mycobacterium marinum progenitor through acquisition of the pMUM plasmid, which encodes giant polyketide synthases (PKS) responsible for mycolactone biosynthesis. This evolutionary step marked a critical speciation event:

  • Plasmid Acquisition: The 174 kb pMUM plasmid harbors genes mlsA1, mlsA2, and mlsB, encoding PKS enzymes that assemble mycolactone’s core macrolide and side chains. Horizontal transfer of pMUM to M. marinum ancestors facilitated the emergence of MPM, including M. ulcerans [1] [3] [6].
  • Taxonomic Debates: MPM strains isolated from humans, fish (e.g., M. pseudoshottsii), and frogs (e.g., M. liflandii) share >98% 16S rRNA identity and >70% DNA-DNA hybridization (DDH) similarity with M. ulcerans. This genetic cohesiveness supports reclassifying all MPM as M. ulcerans strains rather than distinct species [3] [9].
  • Evolutionary Divergence: Comparative genomics confirms two primary MPM lineages:
  • Classical lineage: Includes African and Australian human-pathogenic strains.
  • Ancestral lineage: Encompasses Asian, Mexican, and fish/frog isolates [1] [6].

Mycolactone C-producing strains cluster within the classical lineage but exhibit unique genomic deletions (e.g., RD12 region), underscoring their adaptive divergence [3] [9].

Structural and Functional Classification Within the Mycolactone Family

Mycolactones share a conserved 12-membered macrolide core but differ in their polyunsaturated acyl side chains. These structural variations arise from modifications in PKS module specificity and post-assembly tailoring:

Structural Variations Among Key Mycolactone Variants

Table 1: Comparative Features of Major Mycolactone Structural Variants

VariantProducing OrganismMolecular FormulaKey Structural FeaturesBioactivity (LC50 vs. Fibroblasts)
A/BM. ulcerans (Africa)C₄₄H₇₀O₉C12′-OH group on side chain0.5–1.5 ng/ml
CM. ulcerans (Australia)C₄₄H₇₀O₈Lacks C12′-OH group2–4 ng/ml
FM. pseudoshottsii (Fish)C₄₂H₆₆O₈Shorter side chain; C10′-OH instead of C12′-OH10–20 ng/ml

Key Observations:

  • Mycolactone C: Characterized by the absence of the C12′ hydroxyl group in its side chain due to inactivation of the plasmid-encoded P450 monooxygenase gene cyp140A7 (MUP_053). This reduces polarity and alters membrane interactions compared to mycolactone A/B [4] [5] [10].
  • Functional Implications:
  • Reduced Cytotoxicity: Mycolactone C exhibits 2–4-fold lower potency in lysing murine L929 fibroblasts compared to mycolactone A/B (LC50: 2–4 ng/ml vs. 0.5–1.5 ng/ml) [10].
  • Immunomodulation: Retains immunosuppressive properties, inhibiting TNF-α and macrophage inflammatory proteins, but requires higher concentrations than mycolactone A/B for equivalent effects [4] [7].
  • Structure-Activity Relationship (SAR): Truncation or hydroxylation shifts in the side chain (e.g., mycolactone C vs. F) correlate with diminished bioactivity, underscoring the critical role of side-chain topology in toxin function [10].

Geographic Distribution and Association with Mycobacterium ulcerans Australian Lineages

Mycolactone C is a biogeographic hallmark of Australian M. ulcerans strains, which dominate Buruli ulcer cases in Victoria and Queensland. This association stems from genomic and environmental adaptations:

  • Strain Genomics: Australian classical lineage strains (e.g., ATCC 19423, 13822/70) possess conserved deletions (e.g., RD12) and single-nucleotide polymorphisms (SNPs) in plasmid-borne PKS genes that favor mycolactone C biosynthesis. The absence of a functional cyp140A7 gene prevents C12′ hydroxylation, leading to accumulation of mycolactone C as the primary toxin [3] [5] [9].
  • Epidemiological Significance:
  • 98% of Australian clinical isolates produce mycolactone C as the dominant congener [4] [5].
  • Case distribution correlates with subtropical coastal regions (e.g., Bellarine Peninsula), where rising Buruli ulcer incidence parallels the expansion of endemic reservoirs [9] [12].
  • Environmental Niches: Australian strains thrive in possum feces and moist soil, distinct from African aquatic insect vectors. This terrestrial ecology may select for mycolactone C’s stability in low-water activity environments [9].

Genomic and Ecological Features of Australian M. ulcerans Strains

Table 2: Characteristics of Australian Mycolactone C-Producing Lineages

FeatureAustralian Classical LineageAfrican Classical Lineage
Mycolactone Type>95% Mycolactone C>90% Mycolactone A/B
Key Genomic DeletionsRD12, RD15RD9, RD13
Plasmid Gene MutationsInactivated cyp140A7 (hydroxylase)Functional cyp140A7
Environmental ReservoirsPossums (Trichosurus vulpecula), soilAquatic insects, snails
Buruli Ulcer IncidenceIncreasing in Victoria (>300 cases/year, 2020s)Declining in West Africa

Properties

Product Name

Mycolactone C

IUPAC Name

[(6S,7S,9E,12R)-12-[(E,2S,6R,7R,9R)-7,9-dihydroxy-4,6-dimethyldec-4-en-2-yl]-7,9-dimethyl-2-oxo-1-oxacyclododec-9-en-6-yl] (2E,4E,6E,8E,10E,13R,15S)-13,15-dihydroxy-4,6,10-trimethylhexadeca-2,4,6,8,10-pentaenoate

Molecular Formula

C44H70O8

Molecular Weight

727 g/mol

InChI

InChI=1S/C44H70O8/c1-29(17-20-39(47)27-37(9)45)13-11-14-30(2)23-31(3)19-22-44(50)51-41-15-12-16-43(49)52-42(21-18-32(4)24-35(41)7)36(8)26-33(5)25-34(6)40(48)28-38(10)46/h11,13-14,17-19,22-23,25,34-42,45-48H,12,15-16,20-21,24,26-28H2,1-10H3/b13-11+,22-19+,29-17+,30-14+,31-23+,32-18+,33-25+/t34-,35+,36+,37+,38-,39-,40-,41+,42-/m1/s1

InChI Key

FYDDIGNKXZITLB-MALKJMECSA-N

Synonyms

mycolactone C

Canonical SMILES

CC1CC(=CCC(OC(=O)CCCC1OC(=O)C=CC(=CC(=CC=CC(=CCC(CC(C)O)O)C)C)C)C(C)CC(=CC(C)C(CC(C)O)O)C)C

Isomeric SMILES

C[C@H]1C/C(=C/C[C@@H](OC(=O)CCC[C@@H]1OC(=O)/C=C/C(=C/C(=C/C=C/C(=C/C[C@H](C[C@H](C)O)O)/C)/C)/C)[C@@H](C)C/C(=C/[C@@H](C)[C@@H](C[C@@H](C)O)O)/C)/C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.